molecular formula C12H11NO B7902385 2-(Phenylamino)phenol CAS No. 29928-60-7

2-(Phenylamino)phenol

Cat. No. B7902385
CAS RN: 29928-60-7
M. Wt: 185.22 g/mol
InChI Key: GYVYGTTZKLHDON-UHFFFAOYSA-N
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Description

2-(Phenylamino)phenol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Infrared Spectroscopy for Monitoring Reactions : The reduction of C=N double bond to C–N in solutions containing 2-(Phenylamino)phenol derivatives can be monitored using infrared spectroscopy. This technique is useful for studying the reaction kinetics and mechanisms in real-time (Turhan & Yasar, 2020).

  • Antifungal and Antibacterial Properties : A derivative of 2-(Phenylamino)phenol has been synthesized and shown to possess both antifungal and antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Jarrahpour et al., 2006).

  • Catalysis in Environmentally Friendly Synthesis : Mesoporous Pd-doped TiO2 has been used for the catalytic synthesis of 2-(N-benzyl-N-phenylamino) phenol under environmentally benign conditions. This approach has applications in green chemistry (Wang et al., 2014).

  • Role in Protein Measurement : The Folin phenol reagent, which includes a derivative of phenol, has been used for protein measurement in various biochemical applications (Lowry et al., 1951).

  • Synthesis of Phenylthio Phenols : 2-(Phenylthio)phenols have been synthesized using a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process, indicating potential applications in organic synthesis and pharmaceutical research (Xu et al., 2010).

  • Investigations in Catalysis and Enzyme Reactions : Phenolic compounds, including derivatives of 2-(Phenylamino)phenol, have been studied in various catalytic and enzyme reactions, revealing their potential in biological and chemical processes (Lack & Fuchs, 1992).

  • Exploration in Polymer Chemistry : The compound has been used in the synthesis of benzoxazine monomers, suggesting applications in polymer chemistry (Cui et al., 2020).

  • Studies in Corrosion Inhibition : Derivatives of 2-(Phenylamino)phenol have been investigated as effective corrosion inhibitors, particularly in protecting mild steel in acidic environments (Boughoues et al., 2020).

properties

IUPAC Name

2-anilinophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYGTTZKLHDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952378
Record name 2-Anilinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)phenol

CAS RN

29928-60-7
Record name Phenol, (phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029928607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anilinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L three neck flask was charged with pyridinium chloride (52.2 g, 452 mmol) and 2-methoxy-N-phenylaniline (9 g, 45.2 mmol). The reaction mixture was heated to 200° C. for 4 hours. The reaction mixture was poured into 5% HCl (200 mL) and extracted with EtOAc (3×300 mL). The organic portion was combined and purified by column chromatography (100% DCM) to yield the desired product. (6.5 g, 77%)
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
C Zhan - 2018 - open.library.ubc.ca
Phosphoranes P (OC₆H₄NR) ₂ (OC₆H₄NHR)[R= Me (2.2 a), Ph (2.2 b), C6F5 (2.2 c)] were synthesized by treating PCl5 with the respective 2–aminophenol derivative (2.1 a–c, 3.1 …
Number of citations: 3 open.library.ubc.ca
MV Belkov, GA Ksendzova, GI Polozov… - Journal of Applied …, 2009 - Springer
We have used Fourier transform IR (FTIR) spectroscopy to study intramolecular interactions in solutions of 4,6-di-tert-butyl-2-aminophenol in n-hexane. When the hydroxyl group in the …
Number of citations: 3 link.springer.com
C Shen, H Neumann, XF Wu - Green Chemistry, 2015 - pubs.rsc.org
A convenient procedure for the synthesis of dibenzoxazepinones has been developed. Utilizing the protocol of one-pot palladium-catalyzed aminocarbonylation/aromatic nucleophilic …
Number of citations: 30 pubs.rsc.org
Y He, J Mao, G Rong, H Yan… - Chemistry–An Asian …, 2016 - Wiley Online Library
Cu‐ or Fe‐based catalyst systems have been reported to selectively catalyze the N,N‐diarylation or N‐monoarylation of benzoxazoles ring‐opening with aryl iodides in the absence of …
Number of citations: 4 onlinelibrary.wiley.com
LI Mazaletskaya, NI Sheludchenko… - Russian Journal of …, 2013 - Springer
The effect of the structure of aminomethylphenols and methylene bisphenols with isobornyl substituents on their reactivity in interactions with peroxy radicals in ethylbenzene and with 1,…
Number of citations: 11 link.springer.com
C Zhan, Z Han, BO Patrick, DP Gates - Dalton Transactions, 2018 - pubs.rsc.org
Phosphoranes P(OC6H4NR)2(OC6H4NHR) [R = Me (2a), Ph (2b), C6F5 (2c)] were synthesized by treating PCl5 with the respective 2-aminophenol derivative (1a–c, 3.1 equiv.). In one …
Number of citations: 8 pubs.rsc.org
OTK Nguyen, LT Nguyen, NK Truong, VD Nguyen… - RSC …, 2017 - pubs.rsc.org
CuFe2O4 superparamagnetic nanoparticles were utilized as an effective recyclable heterogeneous catalyst for the synthesis of triphenylamines via the ligand-free selective ring-…
Number of citations: 6 pubs.rsc.org
C Martinez - 2019 - scholarworks.calstate.edu
2 plastics. 1, 7, 9 However, despite Bakeland’s success in finding a practical application for Bakelite, the product remained uncharacterized and the linkage groups between the pairs of …
Number of citations: 4 scholarworks.calstate.edu
OI Shadyro, VL Sorokin, GA Ksendzova… - Pharmaceutical …, 2003 - Springer
In recent years, the results of a number of experimental and clinical investigations have shown that antioxidants are promising candidates in the group of drugs used for the treatment of …
Number of citations: 34 link.springer.com
L Niu, H Yang, R Wang, H Fu - Organic letters, 2012 - ACS Publications
An efficient metal-free ortho C–H borylation has been developed via sequential borylation of substituted 2-phenoxypyridines with BBr 3 following esterification with pinacol. The …
Number of citations: 95 pubs.acs.org

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